tert-butyl 4-amino-1H-pyrazole-1-carboxylate
Overview
Description
Tert-butyl 4-amino-1H-pyrazole-1-carboxylate is a chemical compound that has been used as an inhibitor of Bruton’s tyrosine kinase (Btk) . It is a solid substance and is typically stored in a dark, dry place at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C8H13N3O2 . The InChI code is 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3 , which provides a specific description of the compound’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 183.21 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 4-amino-1H-pyrazole-1-carboxylate has various applications in the field of organic synthesis and as an intermediate in the preparation of biologically active compounds. For instance, Bobko et al. (2012) have developed a novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are versatile intermediates for the preparation of biologically active compounds (Bobko et al., 2012).
Synthesis of Biologically Active Compounds
This compound plays a significant role in synthesizing various biologically active compounds. Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib (Kong et al., 2016).
Role in Multigram Scale Synthesis
This compound is also used in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, as demonstrated by Iminov et al. (2015). Their study involved acylation and reaction with alkyl hydrazines, resulting in mixtures of isomeric pyrazoles (Iminov et al., 2015).
Utility in Acetyl-CoA Carboxylase Inhibitors
Huard et al. (2012) reported the synthesis of acetyl-CoA carboxylase inhibitors using a tert-butyl pyrazolospirolactam core, synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate. This demonstrates its application in developing inhibitors with potential therapeutic implications (Huard et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. Generally, these compounds might interact with enzymes, receptors, or other proteins, altering their function and leading to changes in cellular processes .
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly influence the bioavailability of the compound, or how much of it actually reaches its target in the body. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all affect pharmacokinetics .
The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. For example, an anticancer compound might induce cell death in cancer cells, leading to a reduction in tumor size .
The action environment refers to the conditions under which the compound exerts its effects. This could include factors such as the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
tert-butyl 4-aminopyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBAJOZIOKKYHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018446-95-1 | |
Record name | tert-butyl 4-amino-1H-pyrazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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